molecular formula C30H31N7O7 B12379880 Bhq-1 nhs

Bhq-1 nhs

Cat. No.: B12379880
M. Wt: 601.6 g/mol
InChI Key: QIDPAHFSJZFKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BHQ-1 NHS: (Black Hole Quencher-1 N-hydroxysuccinimide ester) is a dark quencher extensively used in molecular biology and biochemistry. It is a non-fluorescent chromophore that absorbs light energy and dissipates it as heat, making it ideal for applications in Fluorescence Resonance Energy Transfer (FRET) DNA detection probes .

Preparation Methods

Synthetic Routes and Reaction Conditions: BHQ-1 NHS is synthesized by reacting BHQ-1 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: BHQ-1 NHS primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used to label proteins, peptides, and oligonucleotides .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and a primary amine is a BHQ-1-labeled biomolecule, such as a BHQ-1-labeled protein or oligonucleotide .

Mechanism of Action

BHQ-1 NHS exerts its effects through a combination of FRET and static quenching mechanisms. In FRET, the excited fluorophore (donor) transfers energy to the BHQ-1 (acceptor) when they are in close proximity, resulting in the quenching of fluorescence. In static quenching, the fluorophore and BHQ-1 form a non-fluorescent intramolecular dimer . The molecular targets of this compound are primarily the primary amines in proteins, peptides, and oligonucleotides .

Properties

Molecular Formula

C30H31N7O7

Molecular Weight

601.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate

InChI

InChI=1S/C30H31N7O7/c1-19-7-12-23(26(16-19)37(41)42)32-33-24-18-27(43-4)25(17-20(24)2)34-31-21-8-10-22(11-9-21)35(3)15-5-6-30(40)44-36-28(38)13-14-29(36)39/h7-12,16-18H,5-6,13-15H2,1-4H3

InChI Key

QIDPAHFSJZFKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)ON4C(=O)CCC4=O)OC)[N+](=O)[O-]

Origin of Product

United States

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